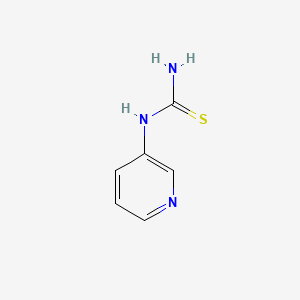

3-Pyridylthiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 201721. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyridin-3-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S/c7-6(10)9-5-2-1-3-8-4-5/h1-4H,(H3,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOJQUGXHMGMOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184246 | |

| Record name | 3-Pyridylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30162-37-9 | |

| Record name | N-3-Pyridinylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30162-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030162379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 30162-37-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-pyridylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PYRIDYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5X3ZXQ52C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Pyridylthiourea: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties, experimental protocols, and potential biological activities of 3-Pyridylthiourea. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Chemical and Physical Properties

This compound, also known as 1-(pyridin-3-yl)thiourea, is a heterocyclic compound belonging to the thiourea class. Its structure incorporates a pyridine ring, which is a common motif in many biologically active molecules.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided in Table 1, facilitating its unambiguous identification in databases and literature.

| Identifier | Value |

| IUPAC Name | pyridin-3-ylthiourea[1] |

| Synonyms | N-(3-Pyridyl)thiourea, 1-(3-Pyridyl)-2-thiourea, N-3-Pyridinylthiourea, NSC 201721[1] |

| CAS Number | 30162-37-9[1] |

| Molecular Formula | C₆H₇N₃S[1][2] |

| SMILES | C1=CC(=CN=C1)NC(=S)N[1][2] |

| InChIKey | CFOJQUGXHMGMOT-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

| Property | Value (this compound) | Value (Thiourea - for reference) |

| Molecular Weight | 153.21 g/mol [1][2] | 76.1 g/mol [3] |

| Appearance | White to pale yellow, pale brown or pale grey crystalline powder.[4] | White crystals |

| Melting Point | Data not available | 176-178 °C[3] |

| Boiling Point | Data not available | Sublimes at 150-160 °C in vacuum[3] |

| Solubility | Data not available | 142 g/L in water at 25 °C[3] |

| LogP (XLogP3) | 0.4[1] | -1.08[3] |

| pKa | Data not available | 2.03 at 25 °C[3] |

Safety and Toxicity

This compound is classified as hazardous. The available toxicity data is presented in Table 3. Appropriate safety precautions should be taken when handling this compound.

| Hazard Classification | GHS Pictogram | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed[1] |

| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation[1] |

| Eye Irritation (Category 2) | Warning | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | Warning | H335: May cause respiratory irritation[1] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific research. This section provides a plausible synthesis method and a representative analytical protocol for this compound based on established chemical principles for related compounds.

Synthesis of 1-(pyridin-3-yl)thiourea

This protocol describes a general method for the synthesis of N-substituted thioureas, adapted for the preparation of this compound. The synthesis proceeds via the in situ generation of an isothiocyanate from an acid chloride and a thiocyanate salt, followed by a reaction with 3-aminopyridine.

Materials:

-

Benzoyl chloride

-

Ammonium thiocyanate

-

Anhydrous acetone

-

3-Aminopyridine

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Formation of Benzoyl Isothiocyanate: In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve benzoyl chloride (1 equivalent) and ammonium thiocyanate (1 equivalent) in anhydrous acetone.

-

Heat the mixture to reflux and stir for 1-2 hours. The reaction progress can be monitored by TLC. This step forms benzoyl isothiocyanate in situ.

-

Reaction with 3-Aminopyridine: To the cooled reaction mixture, add a solution of 3-aminopyridine (1 equivalent) in anhydrous acetone dropwise.

-

After the addition is complete, heat the mixture to reflux and continue stirring for an additional 2-4 hours.

-

Isolation and Purification: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the crude product by filtration and wash with cold acetone or an appropriate solvent to remove unreacted starting materials.

-

Purify the crude 1-benzoyl-3-(pyridin-3-yl)thiourea by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Hydrolysis (if necessary): If the N-benzoyl protected thiourea is isolated, the benzoyl group can be removed under basic conditions to yield the final product, this compound. This step would require further optimization.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method suitable for the analysis and purity assessment of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient Elution: A typical gradient program is suggested in Table 4. This may require optimization depending on the specific HPLC system and column used.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).

-

Injection Volume: 10 µL.

Table 4: Representative HPLC Gradient Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 20.0 | 5 | 95 |

| 25.0 | 5 | 95 |

| 25.1 | 95 | 5 |

| 30.0 | 95 | 5 |

Sample Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Prepare working standards by diluting the stock solution to the desired concentrations for calibration.

-

Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.

Biological Activity and Potential Signaling Pathways

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[5] While specific studies on the mechanism of action of this compound are limited, the activities of structurally related compounds suggest potential therapeutic applications and signaling pathways that may be modulated.

Potential Anticancer Activity

Numerous 1,3-disubstituted thiourea derivatives have demonstrated significant antiproliferative effects against various cancer cell lines.[6] The proposed mechanisms often converge on the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation.

Potential Signaling Pathways:

-

PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers.[7][8] Some thiourea derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.[9][10] Inhibition by a compound like this compound could occur at various nodes within this cascade, ultimately leading to reduced protein synthesis and cell cycle arrest.

-

NF-κB Signaling Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a crucial role in the inflammatory response and cell survival, and its constitutive activation is linked to cancer development and progression.[11][12] Certain thiourea derivatives have been found to decrease the activation of NF-κB, which can sensitize cancer cells to apoptosis.

-

Caspase Activation and Apoptosis: A common mechanism for anticancer agents is the induction of programmed cell death, or apoptosis. This process is executed by a family of proteases called caspases.[4][13] Studies on related thiourea compounds have shown that they can induce apoptosis by activating key executioner caspases, such as caspase-3, -7, and -9.[14][15]

Potential Antitubercular Activity

Thiourea-containing compounds have a history of use and investigation as antitubercular agents. For instance, the thiourea drug isoxyl has been shown to inhibit the synthesis of oleic acid in Mycobacterium tuberculosis by targeting the DesA3 enzyme.[5] This disruption of fatty acid metabolism is detrimental to the bacterium. It is plausible that this compound could exert its antitubercular effects through a similar mechanism.

Visualizations

The following diagrams, generated using the DOT language, illustrate a general experimental workflow and the potential signaling pathways that may be targeted by this compound.

Caption: General experimental workflow for analysis and biological evaluation.

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.

Caption: Potential inhibition of the canonical NF-κB signaling pathway.

References

- 1. This compound | C6H7N3S | CID 2760515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Table 1, Properties of Thiourea - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Caspase Activation Is Required for Terminal Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 9. 1-pyridin-3-yl-3-[3-(trifluoromethyl)phenyl]thiourea [m.chemicalbook.com]

- 10. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of Specific Apoptotic Caspases with an Engineered Small Molecule-Activated Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of Caspase-9/3 and Inhibition of Epithelial Mesenchymal Transition are Critically Involved in Antitumor Effect of Phytol in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cellular prion protein activates Caspase 3 for apoptotic defense mechanism in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Mechanism of 3-Pyridylthiourea

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Executive Summary

This technical guide provides a comprehensive overview of the synthesis pathways and reaction mechanisms for 3-pyridylthiourea, a key heterocyclic building block in medicinal chemistry and materials science. The primary focus is on the most prevalent and efficient synthetic route: the nucleophilic addition of 3-aminopyridine to an isothiocyanate. This document details the underlying mechanism, presents alternative synthetic strategies, summarizes quantitative reaction data, and offers detailed experimental protocols for practical application in a research and development setting.

Core Synthesis Pathway: 3-Aminopyridine and Isothiocyanate

The most direct and widely employed method for synthesizing this compound and its derivatives is the reaction between 3-aminopyridine and a suitable isothiocyanate (R-N=C=S).[1][2] This reaction is known for its simplicity, high efficiency, and often proceeds in high yields.[1] The choice of the "R" group on the isothiocyanate allows for the introduction of diverse substituents, making this a versatile method for creating a library of this compound analogs.

An alternative, one-pot approach involves the in situ generation of the isothiocyanate from 3-aminopyridine using carbon disulfide (CS₂), which then reacts with another amine molecule or a different added amine.[2][3][4]

Caption: Direct and in situ synthesis routes to this compound.

Reaction Mechanism: Nucleophilic Addition

The formation of thiourea from an amine and an isothiocyanate proceeds via a straightforward nucleophilic addition mechanism.[1][5] This process can be described in two primary steps:

-

Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of 3-aminopyridine, which acts as a nucleophile. This lone pair attacks the highly electrophilic carbon atom of the isothiocyanate group.[1][5]

-

Proton Transfer: This attack results in the formation of a transient zwitterionic intermediate.[1] The intermediate is unstable and rapidly undergoes a proton transfer, typically involving a solvent molecule or another amine molecule, to yield the final, stable, and neutral thiourea product.[1][5]

Caption: Nucleophilic addition mechanism for this compound synthesis.

Quantitative Data Summary

Optimizing reaction parameters is critical for achieving high yields and purity. The following table summarizes quantitative data for the synthesis of various pyridyl isothiocyanates, the key intermediates in one of the primary synthetic routes. The conditions and yields for this step are indicative of the overall efficiency of the one-pot conversion to the corresponding thiourea.

| Starting Amine | Base | Reaction Time (First Step) | Overall Yield (%) | Reference |

| 2-Amino-5-methylpyridine | DABCO | 0.5 h | 87 | [3] |

| 4-Amino-2-methoxypyridine | DABCO | 0.5 h | 91 | [3] |

| 2-Amino-5-chloropyridine | DABCO | 1.0 h | 83 | [3] |

| 3-Aminopyridine | NaH | 0.5 h | 96 | [3] |

| 4-Amino-2-chloropyridine | DABCO | 1.0 h | 75 | [3] |

| 2-Amino-3-chloropyridine | DABCO | 1.0 h | 73 | [3] |

Table Notes: Data adapted from a one-pot synthesis of pyridyl isothiocyanates, which are immediate precursors to thioureas. The first step involves the formation of a dithiocarbamate salt.[3] The overall yield represents the conversion of the starting amine to the final isothiocyanate product.

Detailed Experimental Protocols

Protocol 1: General Synthesis of N-Phenyl-N'-(3-pyridyl)thiourea

This protocol describes a standard solution-phase synthesis using commercially available starting materials.

Materials:

-

3-Aminopyridine (1.0 mmol, 94.1 mg)

-

Phenyl isothiocyanate (1.0 mmol, 135.2 mg)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

-

Round-bottom flask with magnetic stirrer

-

Argon or Nitrogen atmosphere (optional, for ensuring anhydrous conditions)

Procedure:

-

To a solution of 3-aminopyridine (1.0 mmol) in anhydrous THF (10 mL), add phenyl isothiocyanate (1.0 mmol) at room temperature.[1]

-

Stir the resulting mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reactions are often complete within a few hours. If the product precipitates from the solution, it can be collected by filtration.

-

If the product remains in solution, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography if it is an oil or contains impurities.[1]

Protocol 2: One-Pot Synthesis of 3-Pyridyl Isothiocyanate (Thiourea Precursor)

This protocol details the in situ formation of the isothiocyanate from 3-aminopyridine, which can then be used to synthesize thioureas without isolation.

Materials:

-

3-Aminopyridine (8.0 mmol, 753 mg)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (16.0 mmol, 640 mg)

-

Carbon Disulfide (CS₂) (Excess, e.g., 40 mmol, 3.04 g)

-

Iron(III) Chloride Hexahydrate (FeCl₃·6H₂O) (16.0 mmol, 4.32 g)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

-

Water

-

Dichloromethane (DCM)

Procedure:

-

To a stirred suspension of Sodium Hydride (16.0 mmol) in anhydrous THF (10 mL), add a solution of 3-aminopyridine (8.0 mmol) in THF dropwise at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for the time indicated by optimization (e.g., 0.5 hours).[3]

-

Add carbon disulfide (excess) to the mixture and continue stirring.[3]

-

After dithiocarbamate formation, add an aqueous solution of FeCl₃·6H₂O (16.0 mmol) and stir vigorously for 1 hour at room temperature.[3]

-

Upon completion, extract the mixture with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-pyridyl isothiocyanate.

-

This crude isothiocyanate can then be re-dissolved in a suitable solvent and reacted with a desired amine (as in Protocol 1) to form the target thiourea derivative.

Troubleshooting and Purification

A common issue in thiourea synthesis is the formation of a non-crystalline oil instead of a solid product. This can be due to the intrinsic properties of the molecule or the presence of impurities inhibiting crystallization.[1]

-

Column Chromatography: This is the most effective method for purifying oily or impure products. A silica gel column using a gradient elution system, such as ethyl acetate in hexane, is typically employed.[1]

-

Trituration: For viscous oils, vigorous stirring with a poor solvent (e.g., hexane or an ether/hexane mixture) can induce crystallization by washing away soluble impurities.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A One-Pot Approach to Pyridyl Isothiocyanates from Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

Biological Activities of 3-Pyridylthiourea Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-pyridylthiourea represent a promising class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of their synthesis, antimicrobial, anticancer, and enzyme inhibitory properties. Detailed experimental protocols for key biological assays are presented, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. Furthermore, this guide visualizes critical experimental workflows and signaling pathways using Graphviz diagrams to enhance understanding of the underlying mechanisms of action.

Introduction

Thiourea derivatives have long been a subject of interest in medicinal chemistry due to their diverse pharmacological profiles. The incorporation of a 3-pyridyl moiety into the thiourea scaffold has been shown to modulate and, in many cases, enhance these biological effects. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other interactions with biological targets, making these compounds attractive candidates for drug discovery programs. This guide will delve into the significant biological activities of this compound derivatives, with a focus on their potential as antimicrobial, anticancer, and enzyme-inhibiting agents.

Synthesis of this compound Derivatives

The general synthesis of this compound derivatives is a straightforward process, typically involving the reaction of an isothiocyanate with an amine.

General Synthesis Protocol

A common method for synthesizing N-aryl-N'-(pyridin-3-yl)thioureas involves the reaction of 3-aminopyridine with a substituted phenyl isothiocyanate. The reaction is typically carried out in a suitable solvent, such as ethanol or acetone, and may be heated to facilitate the reaction.

Example Synthesis of a Fluorinated Pyridine Thiourea Derivative:

A specific example is the synthesis of a fluorinated pyridine derivative with demonstrated antimicrobial and anticancer activity. This involves the reaction of N-(2,6-dimethoxypyrimidin-4-yl)-4-isothiocyanatobenzenesulfonamide with 2-amino-5-(trifluoromethyl)pyridine. The reaction mixture is typically stirred at room temperature or heated to ensure completion. The resulting product can then be purified by recrystallization.[1]

Antimicrobial Activity

This compound derivatives have shown notable activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Fluorinated Pyridine Derivative (4a) | S. aureus (ATCC 25923) | 1.95 | [1] |

| B. subtilis (ATCC 6633) | 3.9 | [1] | |

| E. coli (ATCC 25922) | 7.81 | [1] | |

| P. aeruginosa (ATCC 27853) | 15.63 | [1] |

Experimental Protocols for Antimicrobial Testing

This method provides a preliminary qualitative assessment of antimicrobial activity.

-

Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared in sterile saline to match the 0.5 McFarland turbidity standard.

-

Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

-

Application of Compounds: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the this compound derivative.

-

Incubation: The plates are incubated at 37°C for 16-20 hours.

-

Measurement: The diameter of the zone of inhibition around each disk is measured in millimeters.

This is a quantitative method to determine the MIC of a compound.

-

Preparation of Compound Dilutions: A serial two-fold dilution of the this compound derivative is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity.

Workflow for antimicrobial activity screening.

Anticancer Activity

Certain this compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.

Quantitative Anticancer Data

The anticancer activity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability.

| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Fluorinated Pyridine Derivative (4a) | HepG2 (Human Liver Cancer) | 4.8 | [1] |

Experimental Protocol for Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the insoluble formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of around 570 nm. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value is calculated from a dose-response curve of the compound concentration versus the percentage of cell viability.

Experimental workflow for the MTT assay.

Potential Signaling Pathways in Anticancer Activity

While the precise signaling pathways for many this compound derivatives are still under investigation, thiourea compounds, in general, are known to induce apoptosis (programmed cell death) in cancer cells. This can occur through various mechanisms, including the activation of caspase cascades and the modulation of key signaling pathways involved in cell survival and proliferation.

A potential apoptotic signaling pathway.

Enzyme Inhibition

Thiourea derivatives are known to inhibit various enzymes, and the 3-pyridyl moiety can contribute to the binding affinity and selectivity of these compounds.

Quantitative Enzyme Inhibition Data

The inhibitory potential of these compounds against specific enzymes is also determined by their IC50 values.

Data for specific this compound derivatives as enzyme inhibitors is an active area of research. The table below provides an example for a related thiourea derivative to illustrate the type of data generated.

| Compound ID | Target Enzyme | IC50 (µg/mL) | Reference |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 | [2] |

| Butyrylcholinesterase (BChE) | 60 | [2] |

Experimental Protocol for Enzyme Inhibition Assay

The protocol for an enzyme inhibition assay varies depending on the target enzyme. A general workflow is as follows:

-

Reagent Preparation: Prepare a buffer solution, the substrate for the enzyme, and a solution of the enzyme.

-

Reaction Mixture: In a microplate well or cuvette, combine the buffer, the this compound derivative (inhibitor) at various concentrations, and the enzyme.

-

Pre-incubation: The mixture is often pre-incubated to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: The reaction is initiated by adding the substrate.

-

Measurement: The rate of the enzymatic reaction is monitored over time. This is often done by measuring the change in absorbance or fluorescence of a product or a coupled reporter molecule.

-

Data Analysis: The reaction rates at different inhibitor concentrations are used to calculate the IC50 value.

General workflow for an enzyme inhibition assay.

Conclusion

This compound derivatives have emerged as a versatile and promising scaffold in the field of medicinal chemistry. Their demonstrated antimicrobial and anticancer activities, coupled with their potential as enzyme inhibitors, warrant further investigation. The synthetic accessibility of these compounds allows for the creation of diverse libraries for structure-activity relationship (SAR) studies, which can lead to the identification of more potent and selective drug candidates. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their quest for novel therapeutics. Future work should focus on elucidating the precise mechanisms of action and signaling pathways involved in the biological activities of these compounds to facilitate their rational design and development.

References

- 1. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors [mdpi.com]

The Core Mechanism of 3-Pyridylthiourea in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activities. Among these, 3-Pyridylthiourea and its analogues are of significant interest due to their potential to combat drug-resistant bacterial strains. This technical guide provides an in-depth exploration of the proposed mechanisms of action of this compound in bacteria, drawing from research on closely related thiourea compounds. It details the molecular targets, impacts on cellular processes, and the experimental methodologies used to elucidate these mechanisms. Quantitative data on antibacterial efficacy are presented for comparative analysis, and key pathways and experimental workflows are visualized to facilitate understanding.

Introduction to Thiourea Derivatives as Antibacterial Agents

Thiourea derivatives are characterized by the presence of a thiocarbonyl group flanked by two amino groups. This core structure is amenable to a wide range of chemical modifications, allowing for the synthesis of compounds with diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The antibacterial potential of thioureas is particularly significant in the face of rising antimicrobial resistance. Research has demonstrated their efficacy against a variety of pathogens, including multidrug-resistant strains of Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The pyridyl moiety in this compound can enhance the compound's biological activity through various interactions, including hydrogen bonding and coordination with metal ions, which may be crucial for its mechanism of action.

Proposed Mechanisms of Action of this compound in Bacteria

While the precise mechanism of action for this compound is still under comprehensive investigation, studies on analogous compounds provide strong indications of its potential cellular targets and effects. The antibacterial activity of thiourea derivatives is often multifaceted, potentially involving the inhibition of essential enzymes, disruption of cellular homeostasis, and interference with key metabolic pathways.

Inhibition of Essential Bacterial Enzymes

Several studies have pointed towards the inhibition of crucial bacterial enzymes as a primary mode of action for thiourea derivatives.

-

Fatty Acid Synthesis: A notable mechanism identified for the thiourea drug isoxyl (thiocarlide) in Mycobacterium tuberculosis is the inhibition of oleic acid synthesis. Isoxyl specifically targets the Δ9-stearoyl desaturase (DesA3), an enzyme essential for the production of oleic acid, a key component of bacterial cell membranes and a precursor to tuberculostearic acid. This inhibition disrupts membrane fluidity and integrity, ultimately leading to bacterial death. Given the structural similarities, it is plausible that this compound could exert its effect through a similar mechanism in susceptible bacteria.

-

DNA Gyrase and Topoisomerase IV: Certain thiourea derivatives have been shown to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and transcription. Their inhibition leads to the accumulation of DNA strand breaks and cell death. This mechanism is a well-established target for quinolone antibiotics, and the discovery of thiourea-based inhibitors opens a new avenue for targeting these essential enzymes.

-

Protein Biosynthesis: The inhibition of protein synthesis is a common mechanism for many clinically successful antibiotics. While direct evidence for this compound is limited, the general structural features of some bioactive small molecules suggest potential interactions with ribosomal components or essential protein synthesis factors.

Disruption of Cellular Homeostasis

Beyond specific enzyme inhibition, some thiourea derivatives have been observed to disrupt fundamental cellular processes.

-

NAD+/NADH Homeostasis: A specific thiourea derivative, designated as TD4, has demonstrated potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA). The mechanism of action for TD4 involves the disruption of the intracellular NAD+/NADH ratio. This imbalance in the primary cellular redox couple has cascading effects on numerous metabolic pathways that are dependent on NAD+ or NADH as cofactors, leading to metabolic collapse and cell death.[1]

-

Cell Wall Integrity: In conjunction with disrupting NAD+/NADH homeostasis, TD4 was also observed to compromise the integrity of the MRSA cell wall.[1] This suggests a dual-action mechanism that enhances its bactericidal efficacy.

Interference with Cell Signaling

While less explored for thiourea compounds, interference with bacterial cell-to-cell communication, or quorum sensing, is a known antimicrobial strategy. Quorum sensing regulates virulence factor production and biofilm formation in many pathogenic bacteria. The ability of this compound to chelate metal ions could potentially interfere with metalloproteins that act as sensors or transducers in these signaling pathways. Further research is required to validate this hypothesis.

Quantitative Data on Antibacterial Activity

The antibacterial efficacy of thiourea derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following tables summarize representative MIC values for various thiourea derivatives against different bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Phenylthiourea (PTU) Analogs against Mycobacterium tuberculosis

| Compound | Intracellular IC₅₀ (µM) | Extracellular IC₅₀ (µM) | Selectivity Index (Macrophage IC₅₀ / Intracellular IC₅₀) |

| 1 | 0.4 | >10 | >25 |

| 2 | 0.3 | >10 | >33 |

| 5 | 0.8 | >10 | >12.5 |

| 19 | 15 | 64 | >6.7 |

| 22 | 0.51 | 11 | >196 |

| 27 | 0.35 | >200 | >571 |

Data extracted from a study on phenylthiourea analogs against M. tuberculosis.[2] The IC₅₀ (50% inhibitory concentration) for intracellular bacteria is often lower than for extracellular bacteria, indicating a potent effect within the host cell environment.[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Thiourea Derivative TD4 against various bacterial strains

| Bacterial Strain | MIC (µg/mL) |

| S. aureus (ATCC 29213) | 2 |

| MRSA (USA 300) | 2 |

| MRSA (ATCC 43300) | 8 |

| VISA (Mu50) | 4 |

| MRSE (clinical isolate) | 8 |

| E. faecalis (ATCC 29212) | 4 |

| VRE (clinical isolate) | 8-16 |

| Gram-negative bacteria | >256 |

Data for a specific thiourea derivative, TD4, showing potent activity against Gram-positive bacteria, including resistant strains.[1]

Experimental Protocols

The investigation of the antibacterial mechanism of this compound involves a series of standardized and specialized assays.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to quantify the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution of the Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions of the compound are then made in a 96-well microtiter plate containing broth medium.

-

Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.

-

Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Agar Disk Diffusion Assay

This is a qualitative method to assess the antimicrobial activity of a compound.

-

Preparation of Bacterial Lawn: A standardized inoculum of the test bacterium is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

-

Application of Test Compound: Sterile paper disks are impregnated with a known concentration of this compound and placed on the agar surface.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Measurement of Inhibition Zone: The diameter of the clear zone around the disk, where bacterial growth is inhibited, is measured. A larger zone of inhibition indicates greater antibacterial activity.

Enzyme Inhibition Assays

To investigate the effect of this compound on specific bacterial enzymes (e.g., DesA3, DNA gyrase), in vitro enzyme activity assays are performed.

-

Enzyme Purification: The target enzyme is purified from the bacterium or produced recombinantly.

-

Assay Reaction: The purified enzyme is incubated with its substrate in the presence and absence of varying concentrations of this compound.

-

Activity Measurement: The enzyme activity is measured by monitoring the consumption of the substrate or the formation of the product using techniques such as spectrophotometry, fluorometry, or chromatography.

-

Determination of IC₅₀: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated.

NAD+/NADH Ratio Determination

To assess the impact on cellular redox state, commercially available NAD/NADH assay kits are utilized.

-

Bacterial Cell Lysis: Bacterial cells treated with this compound are lysed to release intracellular contents.

-

NAD+ and NADH Measurement: The concentrations of NAD+ and NADH in the cell lysates are determined using a colorimetric or fluorometric assay based on an enzyme cycling reaction.

-

Ratio Calculation: The NAD+/NADH ratio is calculated and compared to that of untreated control cells.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanisms of action for this compound in bacteria.

Caption: Workflow for MIC determination by broth microdilution.

Conclusion and Future Directions

This compound and its derivatives represent a valuable scaffold for the development of novel antibacterial agents. The available evidence suggests that their mechanism of action is likely multifactorial, involving the inhibition of essential enzymes and the disruption of critical cellular processes. This polypharmacological profile may be advantageous in overcoming bacterial resistance mechanisms that often arise from mutations in a single target.

Future research should focus on:

-

Definitive Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to precisely identify the molecular targets of this compound in various bacterial species.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a broader range of this compound analogs to optimize antibacterial potency and selectivity.

-

In Vivo Efficacy and Toxicity: Evaluating the most promising compounds in animal models of bacterial infection to assess their therapeutic potential and safety profiles.

-

Resistance Studies: Investigating the potential for bacteria to develop resistance to this compound and elucidating the underlying mechanisms.

A deeper understanding of the mechanism of action of this compound will be instrumental in guiding the development of next-generation antibiotics to address the pressing global challenge of antimicrobial resistance.

References

Unveiling the Anticancer Potential of Substituted 3-Pyridylthioureas: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted 3-pyridylthioureas are emerging as a promising class of compounds in the landscape of anticancer drug discovery. Their unique structural features, combining the hydrogen-bonding capabilities of the thiourea moiety with the versatile chemical nature of the pyridine ring, offer a fertile ground for the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the anticancer properties of these molecules, focusing on their cytotoxic effects, underlying mechanisms of action, and the crucial structure-activity relationships that govern their efficacy.

Quantitative Analysis of Cytotoxic Activity

The anticancer potential of substituted 3-pyridylthioureas has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, have been determined through various in vitro assays. The following tables summarize the available quantitative data, offering a comparative look at the cytotoxic profiles of different derivatives.

| Compound ID | Substitution on Phenyl Ring | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 3,4-dichloro | SW620 (Colon) | 1.5 ± 0.28 | [1] |

| 1 | 3,4-dichloro | K-562 (Leukemia) | 2.9 ± 0.55 | [1] |

| 1 | 3,4-dichloro | PC3 (Prostate) | 8.9 ± 1.20 | [1] |

| 2 | 4-CF3 | SW620 (Colon) | 1.9 ± 0.35 | [1] |

| 2 | 4-CF3 | K-562 (Leukemia) | 2.5 ± 0.45 | [1] |

| 2 | 4-CF3 | PC3 (Prostate) | 7.5 ± 1.10 | [1] |

| 3 | 3-chloro-4-fluoro | SW620 (Colon) | 9.4 ± 1.85 | [1] |

| 4a | Fluorinated | HepG2 (Liver) | 4.8 | [2] |

Table 1: Cytotoxicity of Selected Phenyl-Substituted 3-Pyridylthiourea Analogs. [1][2]

Note: The table presents a selection of data from available literature. The numbering of compounds is for illustrative purposes within this guide.

Mechanisms of Anticancer Action

The anticancer effects of substituted 3-pyridylthioureas are attributed to their ability to interfere with critical cellular processes, primarily by inducing programmed cell death (apoptosis) and inhibiting key signaling pathways involved in tumor growth and proliferation.

Induction of Apoptosis

A significant mechanism of action for these compounds is the induction of apoptosis in cancer cells. This is often characterized by the externalization of phosphatidylserine on the cell membrane and the activation of caspases, a family of proteases that execute the apoptotic program. Studies have shown that treatment with certain this compound derivatives leads to a substantial increase in the population of apoptotic cells.[1]

Inhibition of Key Kinases

Several thiourea derivatives have been identified as inhibitors of protein tyrosine kinases (PTKs), which are crucial for signal transduction pathways that regulate cell proliferation, survival, and angiogenesis.[2] Two key kinases implicated in cancer progression and often targeted by thiourea-based compounds are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). Inhibition of these receptors can disrupt tumor angiogenesis and block cancer cell growth.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the anticancer properties of substituted 3-pyridylthioureas.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability and cytotoxicity.[4][5]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the substituted this compound derivatives for a specified incubation period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[6][7][8]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Procedure:

-

Cell Treatment: Treat cancer cells with the test compounds for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI staining solutions.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence signals.

VEGFR-2 Kinase Assay

This in vitro assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2, a key receptor in angiogenesis.[9][10][11][12][13]

Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the VEGFR-2 enzyme. The inhibitory effect of a compound is determined by measuring the reduction in substrate phosphorylation.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the recombinant human VEGFR-2 enzyme, a specific peptide substrate, and ATP in a kinase reaction buffer.

-

Inhibitor Addition: Add varying concentrations of the substituted this compound derivative to the reaction wells.

-

Kinase Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®) or antibody-based detection of the phosphopeptide.

-

Data Analysis: Calculate the percentage of VEGFR-2 inhibition for each compound concentration and determine the IC50 value.

EGFR Kinase Assay

This assay is designed to measure the inhibitory activity of compounds against the epidermal growth factor receptor (EGFR) tyrosine kinase.[14][15][16][17][18]

Principle: Similar to the VEGFR-2 assay, this method measures the inhibition of ATP-dependent phosphorylation of a specific substrate by the EGFR enzyme.

Procedure:

-

Reagent Preparation: Prepare solutions of recombinant human EGFR enzyme, a suitable peptide substrate (e.g., Poly(Glu, Tyr)), and ATP in a kinase assay buffer.

-

Compound Dilution: Prepare serial dilutions of the test compounds.

-

Reaction Initiation: In a microplate, combine the EGFR enzyme, substrate, and test compound. Initiate the kinase reaction by adding ATP.

-

Incubation: Allow the reaction to proceed for a defined period at room temperature or 30°C.

-

Signal Detection: Terminate the reaction and quantify the kinase activity. Luminescence-based methods (e.g., ADP-Glo™) that measure the amount of ADP produced are commonly used.

-

IC50 Determination: Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.

Visualizing Molecular Pathways and Experimental Processes

To better understand the complex biological processes involved, the following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

Caption: Workflow for the in vitro evaluation of substituted 3-pyridylthioureas.

Caption: Intrinsic pathway of apoptosis induced by this compound derivatives.

Caption: Inhibition of VEGFR-2 and EGFR signaling pathways by 3-pyridylthioureas.

Conclusion and Future Directions

Substituted 3-pyridylthioureas represent a valuable scaffold for the development of novel anticancer agents. The available data highlight their potent cytotoxic effects against various cancer cell lines, which are mediated through the induction of apoptosis and the inhibition of key oncogenic signaling pathways. The structure-activity relationship studies, although still in their early stages for this specific subclass, suggest that the nature and position of substituents on the phenyl ring play a critical role in determining their anticancer potency.

Future research should focus on the synthesis and biological evaluation of a broader range of substituted 3-pyridylthioureas to establish a more comprehensive structure-activity relationship. In vivo studies are also crucial to validate the preclinical efficacy and assess the pharmacokinetic and toxicological profiles of the most promising lead compounds. Furthermore, elucidating the precise molecular targets and the intricate details of their interactions will be instrumental in the rational design of next-generation this compound-based anticancer drugs with enhanced efficacy and selectivity.

References

- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives [mdpi.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Annexin V Staining Protocol [bdbiosciences.com]

- 8. static.igem.org [static.igem.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 13. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 14. rsc.org [rsc.org]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. benchchem.com [benchchem.com]

- 17. promega.com [promega.com]

- 18. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

3-Pyridylthiourea: A Versatile Precursor for the Synthesis of Bioactive Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridylthiourea, a readily accessible bifunctional molecule, has emerged as a valuable and versatile precursor in the synthesis of a diverse array of heterocyclic compounds. The presence of the nucleophilic sulfur and nitrogen atoms within the thiourea moiety, coupled with the electronic properties of the pyridine ring, makes it an ideal starting material for constructing various five- and six-membered heterocycles. This guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on the preparation of thiazoles, thiadiazoles, and triazoles. Detailed experimental protocols, quantitative data on the biological activities of the resulting compounds, and visual representations of synthetic workflows are presented to facilitate further research and application in medicinal chemistry and drug development. The heterocyclic derivatives of this compound have shown a wide spectrum of biological activities, including antimicrobial, antifungal, and potential modulation of specific signaling pathways.[1][2][3]

Synthesis of Heterocyclic Scaffolds from this compound

The strategic placement of reactive functional groups in this compound allows for its participation in a variety of cyclization reactions to form stable heterocyclic systems. The most prominent applications include the synthesis of thiazoles, thiadiazoles, and triazoles.

Thiazole Synthesis via Hantzsch Cyclization

The Hantzsch thiazole synthesis is a classic and widely employed method for the construction of the thiazole ring.[4][5] This reaction involves the condensation of a thiourea with an α-halocarbonyl compound. In the context of this compound, this reaction provides a direct route to 2-(pyridin-3-ylamino)thiazoles, a scaffold of significant interest in medicinal chemistry.

The reaction commences with the nucleophilic attack of the sulfur atom of this compound on the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The versatility of this method allows for the introduction of various substituents on the thiazole ring by choosing the appropriate α-halocarbonyl starting material.

Experimental Workflow: Hantzsch Thiazole Synthesis

Caption: Workflow for the Hantzsch synthesis of 2-(pyridin-3-ylamino)thiazole derivatives.

Thiadiazole and Triazole Synthesis

This compound can also serve as a building block for the synthesis of 1,3,4-thiadiazoles and 1,2,4-triazoles. The synthesis of 1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide derivatives, which can be prepared from this compound.[6][7] For instance, reaction with acyl halides followed by cyclodehydration can yield the corresponding 1,3,4-thiadiazole.

The synthesis of 1,2,4-triazoles from thiourea derivatives typically involves reaction with hydrazines or their derivatives, followed by cyclization.[8] These reactions expand the synthetic utility of this compound to a wider range of heterocyclic systems.

Quantitative Data on Biological Activity

Heterocyclic compounds derived from this compound have been investigated for their biological activities, particularly their antimicrobial and antifungal properties. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for a selection of thiourea-derived compounds against various pathogens. While specific data for this compound derivatives is often embedded within broader studies, the data presented provides a strong indication of the potential of this class of compounds.

Table 1: Antifungal Activity of Thiourea Derivatives

| Compound Class | Fungal Strain | MIC (mg/mL) | Reference |

| Substituted Thioureas | Candida auris | 0.0781 - 5 | [9] |

| Heterocyclic Organoboron Compounds | Trichophyton mentagrophytes | 0.0125 - 0.1 | [10] |

| Heterocyclic Organoboron Compounds | Microsporum canis | 0.00312 - 0.025 | [10] |

| Heteroaryl Thiazole Derivatives | Various Fungi | 0.06 - 0.47 | [3] |

| Diaminothiourea Derivatives | Fusarium graminearum | 0.022 - 0.026 | [11] |

Table 2: Antibacterial Activity of Thiourea Derivatives

| Compound Class | Bacterial Strain | MIC (µg/cm³) | Reference |

| Thiourea-Ni/Cu Complexes | Gram-positive bacteria | 50 - 400 | [1][2] |

| Thiourea-Ni/Cu Complexes | Gram-negative bacteria | 50 - 400 | [1][2] |

| Heteroaryl Thiazole Derivatives | Various Bacteria | 170 - >3750 | [3] |

| Uracil-Thiourea Derivatives | Aspergillus niger | 7.5 ± 2.11 | [12] |

Experimental Protocols

General Protocol for the Synthesis of 2-(Pyridin-3-ylamino)thiazole Derivatives

This protocol is a generalized procedure based on the Hantzsch thiazole synthesis.[4][13]

Materials:

-

This compound

-

Substituted α-bromoacetophenone (or other α-haloketone)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

-

To this solution, add the substituted α-bromoacetophenone (1 equivalent).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

-

Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-(pyridin-3-ylamino)thiazole derivative.

Characterization:

The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathway Modulation

While the direct modulation of specific signaling pathways by this compound itself is not extensively documented, its heterocyclic derivatives, particularly those containing the thiazole scaffold, have been implicated in various biological processes. For instance, certain substituted thiazoles have been investigated for their role as inhibitors of enzymes involved in cell signaling cascades, such as protein kinases. The diagram below illustrates a generalized signaling pathway that could potentially be targeted by thiazole derivatives synthesized from this compound.

Illustrative Signaling Pathway Potentially Targeted by Thiazole Derivatives

Caption: A generalized kinase signaling pathway potentially inhibited by thiazole derivatives.

Conclusion

This compound stands out as a highly valuable and versatile precursor for the synthesis of a wide range of heterocyclic compounds. Its application in the straightforward and efficient Hantzsch synthesis of 2-(pyridin-3-ylamino)thiazoles, along with its potential for constructing thiadiazole and triazole rings, underscores its importance in synthetic and medicinal chemistry. The biological activities exhibited by the resulting heterocyclic scaffolds, particularly their antimicrobial and antifungal properties, highlight the potential for the development of novel therapeutic agents. This guide provides a solid foundation of synthetic protocols and biological data to encourage and facilitate further exploration of this compound and its derivatives in the pursuit of new and effective pharmaceuticals.

References

- 1. mdpi.com [mdpi.com]

- 2. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. In vitro antifungal activity of heterocyclic organoboron compounds against Trichophyton mentagrophytes and Microsporum canis obtained from clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Antifungal Activity, and Establishment of 3D-QSAR Model of Heterocyclic Substituted Diaminothiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and antimicrobial activity of new thiourea-uracil derivatives: Anti-biofilm, ROS, DHFR, computational and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]

Spectroscopic analysis of 3-Pyridylthiourea (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Pyridylthiourea, a compound of interest in medicinal chemistry and materials science. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with standardized experimental protocols.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below. This information is a compilation of data from various sources and predictive models based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 8.7 | d | 1H | Pyridine H-2 |

| ~8.3 - 8.5 | d | 1H | Pyridine H-6 |

| ~7.8 - 8.0 | m | 1H | Pyridine H-4 |

| ~7.3 - 7.5 | m | 1H | Pyridine H-5 |

| ~9.5 (broad) | s | 1H | NH (attached to pyridine) |

| ~7.5 (broad) | s | 2H | NH₂ |

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at δ 0.00 ppm. The solvent can influence the exact positions of the signals, especially for the NH and NH₂ protons.

¹³C NMR (Carbon-13) NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~180 - 185 | C=S (Thiourea) |

| ~145 - 150 | Pyridine C-2, C-6 |

| ~135 - 140 | Pyridine C-4 |

| ~123 - 128 | Pyridine C-5 |

| ~130 - 135 | Pyridine C-3 |

Note: The spectrum is typically recorded with proton decoupling, resulting in singlet peaks for each unique carbon atom.

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3400 - 3100 | Medium-Strong, Broad | N-H Stretching (NH and NH₂) |

| 3100 - 3000 | Medium-Weak | C-H Stretching (Aromatic) |

| 1600 - 1550 | Medium-Strong | C=N Stretching (Pyridine ring) |

| 1550 - 1450 | Medium-Strong | N-H Bending |

| 1350 - 1250 | Strong | C=S Stretching |

| 800 - 700 | Strong | C-H Bending (Aromatic out-of-plane) |

Note: The spectrum is typically acquired using a KBr pellet or as a neat solid with an ATR accessory.

Mass Spectrometry (MS)

Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 153 | High | [M]⁺ (Molecular Ion) |

| 93 | Medium | [M - CSNH₂]⁺ |

| 78 | Medium | [C₅H₄N]⁺ (Pyridyl cation) |

| 60 | Medium | [CSNH₂]⁺ |

Note: The molecular weight of this compound is 153.21 g/mol [1]. The fragmentation pattern is predicted based on the stability of the resulting fragments.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

2.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation to the free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the signals to determine the relative proton ratios.

2.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent.

-

Instrument Setup: Follow the same procedure as for ¹H NMR for locking and shimming.

-

Acquisition: Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

-

Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak or TMS.

Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

Ionization: Volatilize the sample by heating the probe. In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

Crystal Structure of 3-Pyridylthiourea and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 3-Pyridylthiourea and its analogs. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and materials science. This document details the crystallographic parameters of key analogs, outlines experimental protocols for their synthesis and crystallization, and visualizes essential experimental workflows.

Introduction

Thiourea derivatives containing a pyridine ring are a class of compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. The spatial arrangement of atoms within their crystal structures plays a crucial role in determining their physicochemical properties and biological interactions. Understanding the three-dimensional architecture of this compound and its analogs is therefore fundamental for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents and functional materials. This guide focuses on the crystallographic data and synthetic methodologies for this compound and its key derivatives, providing a foundation for further research and development.

Crystal Structure Data

A notable analog, N-ethoxycarbonyl-N′-(3-pyridyl)thiourea , has been crystallized and its structure determined by X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2(1)/c. The lattice parameters for this analog are summarized in Table 1. In the crystal structure, the thiourea molecule forms a supramolecular assembly through hydrogen bonding.[1]

Another closely related analog, N-(p-nitro)benzoyl-N'-(3-pyridyl)thiourea , has also been synthesized and structurally characterized. Its molecular formula is C₁₃H₁₀N₄O₃S. The crystal structure reveals the presence of a strong intramolecular hydrogen bond (N2-H2···O1). Furthermore, intermolecular N1-H1···N4 hydrogen bonds link neighboring molecules, forming an infinite zigzag chain supramolecular structure.[2]

Table 1: Crystallographic Data for this compound Analogs

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| N-ethoxycarbonyl-N′-(3-pyridyl)thiourea | Monoclinic | P2(1)/c | 10.333(6) | 7.118(4) | 15.160(8) | 90.00 | 98.517(8) | 90.00 | 4 |

Experimental Protocols

The synthesis of this compound and its analogs generally involves the reaction of a pyridyl-containing amine with an appropriate isothiocyanate or a precursor that generates an isothiocyanate in situ. The crystallization of the final products is typically achieved by slow evaporation from a suitable solvent or by recrystallization.

General Synthesis of N-Aroyl-N'-(3-pyridyl)thioureas

A common route for the synthesis of N-aroyl-N'-(3-pyridyl)thioureas involves a one-pot reaction.

Workflow for the Synthesis of N-Aroyl-N'-(3-pyridyl)thioureas

Detailed Protocol:

-

Formation of Aroyl Isothiocyanate: To a solution of potassium thiocyanate (KSCN) in dry acetone, the corresponding aroyl chloride is added dropwise with stirring. The mixture is then refluxed to facilitate the in situ formation of the aroyl isothiocyanate.

-

Reaction with 3-Aminopyridine: A solution of 3-aminopyridine in dry acetone is added to the reaction mixture containing the in situ generated aroyl isothiocyanate.

-

Reaction and Work-up: The resulting mixture is refluxed for several hours. After completion of the reaction, the mixture is poured into ice-cold water to precipitate the crude product.

-

Purification: The precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to yield the pure N-aroyl-N'-(3-pyridyl)thiourea derivative.

Crystallization